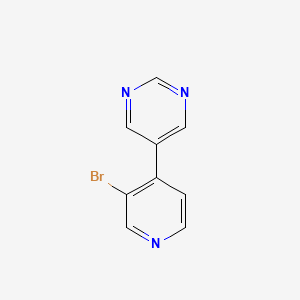
5-(3-Bromopyridin-4-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Bromopyridin-4-yl)pyrimidine is a chemical compound with the CAS Number: 1374664-61-5 . It has a molecular weight of 236.07 .
Synthesis Analysis
The synthesis of pyrimidine derivatives has been reported in various studies . The pyrimidine and its derivatives have been synthesized using various methods . The reaction was carried out only in the 5th position of the pyrimidine ring .Molecular Structure Analysis
The molecular structure of this compound is characterized by 1H, 13C, and 2D NMR, MS, FTIR . The crystal structure of the compound is determined by X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving pyrimidine derivatives have been studied . Compounds with the 4-substituent group showed better activity compared to compounds with the 3-substituent group .Physical and Chemical Properties Analysis
This compound is a powder at room temperature .科学的研究の応用
Radiosensitizing Activity in Cancer Treatment
5-(3-Bromopyridin-4-yl)pyrimidine derivatives, such as 5-bromouracil, have been used as radiotherapeutic agents in cancer treatment. Their effectiveness is attributed to the formation of highly reactive radicals, like uracil-5-yl radical, following electron interaction and dissociation of the C5-Br bond. These radicals are known to enhance the effectiveness of radiation therapy in targeting cancer cells (Kumar & Sevilla, 2017).
Development of Fluorescent Organic Light-Emitting Diodes (OLEDs)
Pyrimidine chelates, including those derived from this compound, have been used in the synthesis of heteroleptic Ir(III) metal complexes. These complexes are significant in developing high-performance sky-blue- and white-emitting OLEDs. Their applications demonstrate promising advancements in lighting and display technologies (Chang et al., 2013).
Role in DNA Synthesis and Mutagenic Studies
Brominated pyrimidines, including derivatives of this compound, are used in studies involving DNA synthesis rates and mutagenesis. They serve as mutagens and sensitizers, aiding in understanding cellular processes and genetic mutations (Yang et al., 1970).
Synthesis of Biologically Significant Molecules
This compound derivatives are utilized in the synthesis of biologically significant molecules, such as pseudouridine and ribofuranosyluridine. These compounds have importance in biochemistry and pharmaceuticals, demonstrating the compound's versatility in synthetic organic chemistry (Brown et al., 1968).
Development of Antiviral Agents
Derivatives of this compound have been investigated for their potential as antiviral agents. Studies focus on their effectiveness against retroviruses and their potential in developing new therapeutic options for diseases like HIV (Hocková et al., 2003).
Synthesis of Complex Heterocyclic Compounds
The compound is employed in synthesizing complex heterocyclic compounds, demonstrating its significance in advanced organic synthesis and material science. This includes its use in creating novel pyrimidine derivatives with potential applications in diverse fields like pharmacology (Hou et al., 2016).
Fluorescent Labeling in Molecular Biology
This compound derivatives are used in fluorescent labeling of nucleosides, aiding in DNA sequencing and molecular biology research. They serve as tools for non-radioactive labeling, offering safer and more efficient methods in genetic research (Holletz et al., 1993).
Safety and Hazards
The safety information for 5-(3-Bromopyridin-4-yl)pyrimidine indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment when handling this compound .
特性
IUPAC Name |
5-(3-bromopyridin-4-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3/c10-9-5-11-2-1-8(9)7-3-12-6-13-4-7/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKGCXAFJMSIMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C2=CN=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
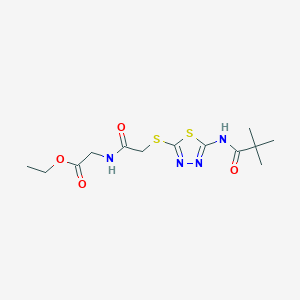
![3-{[1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine](/img/structure/B2595951.png)

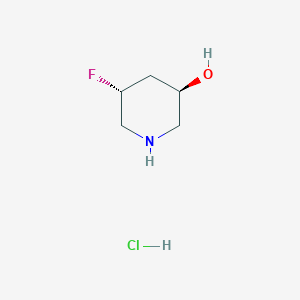

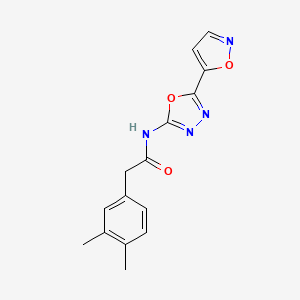
![N-(3,5-dimethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2595960.png)

![N-[(5-Chloro-8-hydroxyquinolin-7-yl)methyl]prop-2-enamide](/img/structure/B2595964.png)
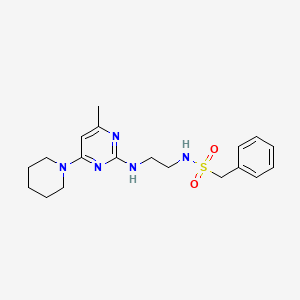
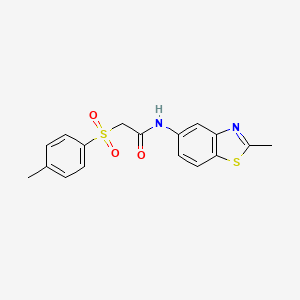
![3-[2,5-dimethyl-3-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-1-yl]propanoic acid](/img/structure/B2595967.png)
![1-[(tert-Butoxy)carbonyl]-2,6-dimethylpiperidine-4-carboxylic acid](/img/structure/B2595968.png)
![N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2595969.png)
